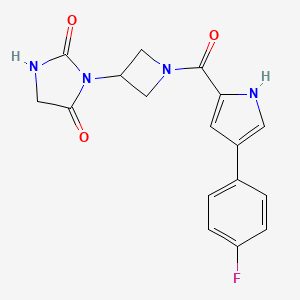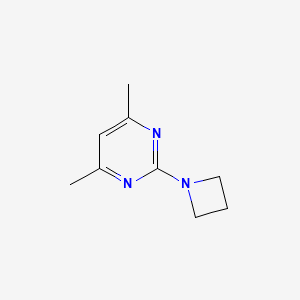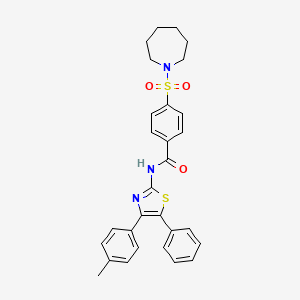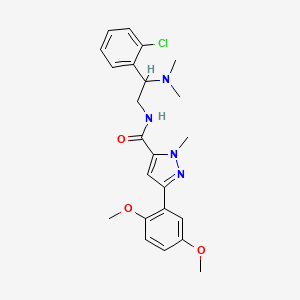![molecular formula C9H8F3NO4S B2752268 2-{[5-(Trifluoromethyl)-2-pyridinyl]sulfonyl}propanoic acid CAS No. 338962-54-2](/img/structure/B2752268.png)
2-{[5-(Trifluoromethyl)-2-pyridinyl]sulfonyl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[5-(Trifluoromethyl)-2-pyridinyl]sulfonyl}propanoic acid” is a chemical compound with the molecular formula C9H8F3NO4S . It is also known as 2-{[5-(trifluoromethyl)pyridin-2-yl]sulfonyl}propanoic acid .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridinyl ring, which is further linked to a propanoic acid moiety via a sulfonyl group (-SO2-) .Wissenschaftliche Forschungsanwendungen
Environmental Fate and Biodegradation
A significant area of research is the microbial degradation of polyfluoroalkyl chemicals, which are potential perfluoroalkyl acid (PFAA) precursors. Studies have investigated the environmental biodegradability of these chemicals, revealing insights into the microbial degradation pathways, half-lives of precursors, and novel degradation intermediates and products (Liu & Avendaño, 2013).
Environmental and Human Health Risks
Research has critically reviewed the bioaccumulation potential of perfluorinated acids, including perfluorinated carboxylates (PFCAs) and sulfonates (PFASs), highlighting the complexities in understanding PFCA bioaccumulation and the need for further research to fully characterize the bioaccumulation potential of PFCAs with longer fluorinated carbon chains (Conder et al., 2008).
Treatment and Removal Technologies
Innovative treatment technologies are being explored for the removal of perfluorinated compounds from water. These include sonochemistry, bioremediation, and photolysis, among others. These studies aim to develop more effective and cost-efficient methods for remediation of PFOS- or PFOA-impacted groundwater (Kucharzyk et al., 2017).
Immunotoxicity and Biological Effects
The immunotoxicity of PFOA and PFOS has been a focus of study, particularly regarding their ability to alter inflammatory responses, cytokine production, and other immune parameters in experimental animals and potentially in humans. Some studies suggest that these effects may occur independently of peroxisome proliferator-activated receptor alpha (PPARalpha), which is less expressed in humans compared to rodents, indicating the need for further research into the mechanisms of action of these compounds (DeWitt et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4S/c1-5(8(14)15)18(16,17)7-3-2-6(4-13-7)9(10,11)12/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMPWPHNYBITAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)S(=O)(=O)C1=NC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2752185.png)
![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752186.png)


![N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B2752190.png)
![5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2752191.png)
![N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride](/img/structure/B2752193.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2752194.png)


![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2752198.png)


